8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide
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Overview
Description
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide is a fluorinated quinoline derivative.
Preparation Methods
The synthesis of 8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide involves several steps. One common method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods often utilize organometallic compounds and nucleophilic displacement of fluorine atoms .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Nucleophilic substitution of the fluorine atom is a common reaction, often using reagents like lithium salts.
Cross-coupling reactions: These reactions, such as Suzuki-Miyaura coupling, are used to form carbon-carbon bonds.
Scientific Research Applications
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of various fluorinated quinoline derivatives.
Biology: Exhibits antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, enhancing their biological activity . The incorporation of a fluorine atom into the quinoline structure enhances its ability to interact with biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide can be compared with other fluorinated quinolines and isoquinolines. Similar compounds include:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Fluorinated isoquinolines: Exhibiting unique biological activities and light-emitting properties.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Properties
IUPAC Name |
8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-25(12-18-14-7-3-2-4-9-16(14)23-24-18)20(26)17-11-10-13-6-5-8-15(21)19(13)22-17/h5-6,8,10-11H,2-4,7,9,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLLZZXDWHJDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCCC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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